molecular formula C14H23N3O3S B13249950 Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate

Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B13249950
M. Wt: 313.42 g/mol
InChI Key: KVJBZCLEXFIPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS 1021286-96-3) is a thiophene-based compound with a molecular formula of C₁₄H₂₃N₃O₃S and a molecular weight of 313.42 g/mol . It features a multifunctional structure:

  • A thiophene core substituted at positions 2 (amino group), 3 (ethoxycarbonyl), 4 (diethylaminomethyl), and 5 (methylcarbamoyl).

This compound is primarily used in pharmaceutical research, with its hydrobromide salt (sc-353419) available for preclinical studies . Its synthesis involves multistep reactions, likely employing methodologies similar to those reported for structurally related thiophene derivatives, such as Gewald reactions or nucleophilic substitutions .

Properties

Molecular Formula

C14H23N3O3S

Molecular Weight

313.42 g/mol

IUPAC Name

ethyl 2-amino-4-(diethylaminomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate

InChI

InChI=1S/C14H23N3O3S/c1-5-17(6-2)8-9-10(14(19)20-7-3)12(15)21-11(9)13(18)16-4/h5-8,15H2,1-4H3,(H,16,18)

InChI Key

KVJBZCLEXFIPJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(SC(=C1C(=O)OCC)N)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-amino-4-methylthiophene-3-carboxylate with diethylamine and methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Bioactivity Comparison

  • The target compound’s methylcarbamoyl group may mimic endogenous substrates, enabling interactions with enzymes like carboxylesterases or proteases. Its diethylaminomethyl group could modulate neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Ethyl 2-amino-5-(4-chlorophenyl)-4-(3-trifluoromethylphenyl)thiophene-3-carboxylate (Compound 56) demonstrated potent activity in slowing ligand dissociation from G protein-coupled receptors (GPCRs), with an EC₅₀ of 6.6 µM .
  • Ethyl 4-(4-cyclohexylphenyl)thiophene-3-carboxylate lacks polar groups, limiting its use in aqueous systems but favoring blood-brain barrier penetration .

Solubility and Stability

  • The target compound’s diethylaminomethyl group enhances water solubility compared to analogues with aryl or alkyl substituents (e.g., cyclohexylphenyl or trifluoromethylphenyl derivatives) .
  • Trifluoromethyl-substituted derivatives (e.g., CAS 849659-36-5) exhibit higher metabolic stability due to the electron-withdrawing CF₃ group .

Biological Activity

Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C13H20N2O3S
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its effects on MCF-7 breast cancer cells, demonstrating significant cytotoxicity with an IC50 value ranging from 23.2 to 49.9 μM. The compound induced apoptosis and necrosis in these cells, evidenced by flow cytometry results showing increased early and late apoptotic cell populations compared to untreated controls .

The mechanism through which this compound exerts its effects involves several pathways:

  • Apoptosis Induction : The compound significantly increased apoptosis rates in treated cells, indicating its role as an apoptosis-inducing agent.
  • Cell Cycle Arrest : Flow cytometric analysis revealed that the compound caused G2/M phase arrest, suggesting interference with cell cycle progression.
  • Autophagy Modulation : While it did not induce significant autophagic cell death, it appeared to inhibit autophagic processes in cancer cells, further supporting its antiproliferative activity .

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of this compound:

  • Cell Viability Assays : MCF-7 cells treated with varying concentrations showed a dose-dependent decrease in viability.
  • Apoptosis Assessment : The use of Annexin V/PI staining confirmed that treated cells exhibited higher rates of apoptosis compared to controls.
Concentration (μM)% Cell ViabilityEarly Apoptosis (%)Late Apoptosis (%)
010000
108511
2062310
3040818
50251535

In Vivo Studies

In vivo studies using tumor-bearing mice demonstrated that administration of the compound resulted in a significant reduction in tumor mass compared to control groups. After a series of doses, tumors treated with the compound showed a decrease in weight by approximately 54%, indicating substantial antitumor efficacy .

Safety and Toxicity

The safety profile of this compound was also assessed. Preliminary findings suggest that while the compound exhibits potent antitumor activity, it may also have side effects related to hepatotoxicity and hematological parameters, which require further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.